molecular formula BrH2NO2S B14497535 Sulfamyl bromide CAS No. 64253-40-3

Sulfamyl bromide

Cat. No.: B14497535
CAS No.: 64253-40-3
M. Wt: 159.99 g/mol
InChI Key: RZJBKZOZVVCNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamyl bromide is a valuable synthetic intermediate in advanced organic chemistry and drug discovery research. This reagent belongs to the class of sulfonyl halides, which are recognized for their high reactivity and versatility in constructing sulfur(VI) functional groups. As a stable, crystalline solid, it provides a superior bromine source for efficient molecular transformations. Primary Research Applications: The main application of this compound is as a precursor in the synthesis of complex sulfonamides and sulfonates. These compounds are critical functional groups found in a wide range of pharmaceuticals, agrochemicals, and materials. Researchers utilize this compound to introduce the sulfonyl moiety into target molecules through reactions with various nucleophiles, including aromatic and aliphatic amines. Its reactivity allows for the creation of diverse sulfonyl-derived compounds, which are essential building blocks in the manufacture of elastomers, dyes, detergents, and herbicides. Handling and Safety: This product is intended for use by qualified laboratory professionals. Bromide compounds can be toxic at high doses and may cause irritation upon contact with skin or inhalation. Appropriate personal protective equipment (PPE) and safety practices must be employed. Disclaimer: This product is sold for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64253-40-3

Molecular Formula

BrH2NO2S

Molecular Weight

159.99 g/mol

IUPAC Name

sulfamoyl bromide

InChI

InChI=1S/BrH2NO2S/c1-5(2,3)4/h(H2,2,3,4)

InChI Key

RZJBKZOZVVCNBR-UHFFFAOYSA-N

Canonical SMILES

NS(=O)(=O)Br

Origin of Product

United States

Synthetic Methodologies for Sulfamyl Bromide and Its Direct Precursors

Direct Synthetic Approaches to Sulfamyl Bromide (BrH₂NO₂S)

The synthesis of this compound (BrH₂NO₂S) is not as widely documented as that of other sulfamoyl halides. The inherent reactivity of the S-Br bond presents unique challenges. However, potential routes can be extrapolated from the chemistry of related sulfonamides and sulfonyl halides.

The direct synthesis of this compound from sulfamide (B24259) (H₂NSO₂NH₂) and a brominating agent is a theoretically plausible but sparsely documented route. The chemistry of substituted sulfonamides with brominating agents offers insight into potential synthetic strategies. The reaction between a sulfonamide and N-bromosuccinimide (NBS) is known to yield N-bromosulfonamides. lnu.edu.cn This suggests that sulfamide could, in principle, react with NBS or other sources of electrophilic bromine to form an N-bromo intermediate.

One proposed mechanism involves the bromine exchange between NBS and a sulfonamide, which generates a reactive N-bromo-sulfonamide species (e.g., R-SO₂NHBr). organic-chemistry.org This intermediate can then act as a reactive bromine source itself. organic-chemistry.org For instance, the aminobromination of alkylidenecyclopropanes utilizes p-toluenesulfonamide (B41071) (TsNH₂) and NBS as the nitrogen and bromine sources, respectively, proceeding through an N-bromo intermediate. researchgate.net While these examples use substituted sulfonamides, they establish the formation of the N-Br bond under these conditions, which is a key step toward the formation of this compound from unsubstituted sulfamide. Another method describes the synthesis of sulfonyl bromides from sulfonyl hydrazides using NBS or elemental bromine, further demonstrating the utility of these reagents in forming the SO₂-Br linkage from related precursors. nih.govacs.org

Detailed research on the direct reaction of sulfamide with brominating agents to produce this compound remains an area for further investigation.

Halogen exchange reactions, such as the Finkelstein reaction, represent a fundamental strategy for the synthesis of organic halides. societechimiquedefrance.frunacademy.com This type of reaction typically involves the treatment of an alkyl chloride or bromide with an excess of a metal halide salt (e.g., NaI in acetone) to drive the equilibrium toward the formation of the corresponding alkyl iodide. unacademy.com The principle relies on the differential solubility of the metal halide salts in the chosen solvent. unacademy.com

The application of this principle to the synthesis of this compound from the more accessible sulfamoyl chloride is a logical but exploratory avenue. A hypothetical reaction would involve treating sulfamoyl chloride (ClH₂NO₂S) with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable aprotic solvent.

ClH₂NO₂S + NaBr ⇌ BrH₂NO₂S + NaCl

The success of such a reaction would depend on the relative nucleophilicity of the bromide ion towards the sulfur atom of the sulfamoyl chloride and the ability to shift the equilibrium towards the products, for instance, by the precipitation of sodium chloride. While halide exchange reactions for sulfamoyl chlorides have been mentioned in the literature, specific conditions and successful examples for the synthesis of this compound via this route are not extensively detailed, indicating that this remains an area ripe for systematic study. kchem.orgrsc.org

Synthesis of Closely Related Sulfamoyl Halide Analogs for Comparative Study

In contrast to this compound, the synthetic routes to sulfamoyl chlorides and fluorides are well-established and diverse, providing a useful comparative context.

A primary method for synthesizing N-substituted sulfamoyl chlorides involves the reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂). organic-chemistry.org This reaction provides a direct route to the sulfamoyl chloride functional group.

A notable application of this is the in situ generation of sulfamoyl chlorides, which are then used in subsequent reactions without isolation. organic-chemistry.org For example, in a palladium-catalyzed three-component synthesis of sulfonamides, the sulfamoyl chloride intermediate is formed in situ from the reaction of an amine with sulfuryl chloride and then coupled with a boronic acid. organic-chemistry.org This approach circumvents the need to handle the often-sensitive sulfamoyl chloride intermediates. The reaction conditions can be optimized to ensure the selective formation of the desired product over potential byproducts. organic-chemistry.org

ReactantsReagentProduct TypeReference
Amine, Boronic AcidSulfuryl Chloride (SO₂Cl₂)Aryl Sulfonamide (via in situ sulfamoyl chloride) organic-chemistry.org
Primary/Secondary AmineSulfonyl/Sulfuryl ChlorideSulfonamide organic-chemistry.org

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly versatile reagent for the synthesis of sulfamoyl chlorides and their derivatives. nih.gov One of the most common methods involves the reaction of CSI with formic acid. organic-chemistry.org This reaction is highly exothermic and proceeds with vigorous gas evolution, but can be controlled, for example by using a carboxamide catalyst in a suitable solvent like dichloromethane, to safely produce sulfamoyl chloride. organic-chemistry.orgnih.gov

CSI can also be used to prepare N-substituted sulfamoyl chlorides. The reaction of an amine with CSI leads to the formation of a sulfamoyl chloride intermediate, which is often not isolated but reacted further with other nucleophiles. lnu.edu.cngoogle.com For instance, 2-amino-4,6-dimethylpyrimidine (B23340) reacts with CSI to form the corresponding [(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]sulfamoyl chloride, which can then be treated with another amine to yield a stable final product. lnu.edu.cngoogle.com

PrecursorReagent(s)ProductKey FeaturesReference
Chlorosulfonyl IsocyanateFormic Acid, Amide CatalystSulfamoyl ChlorideSafe, controlled process suitable for industrial scale.
Chlorosulfonyl IsocyanateFormic Acid, TolueneSulfamoyl ChlorideQuantitative yield at room temperature. organic-chemistry.org
2-Amino-heterocycleChlorosulfonyl IsocyanateN-Heterocyclic Sulfamoyl ChlorideIntermediate is generated in situ and used for further synthesis. lnu.edu.cngoogle.com

The synthesis of sulfamoyl fluorides has been revolutionized by the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a new generation of click chemistry. thieme-connect.com The central principle of SuFEx involves the reaction of a sulfur(VI) fluoride species with a nucleophile. google.comthieme-connect.com

The most direct method for synthesizing sulfamoyl fluorides is the reaction of primary or secondary amines with sulfuryl fluoride (SO₂F₂) gas. organic-chemistry.org However, due to the hazardous nature of gaseous SO₂F₂, solid surrogates have been developed. unacademy.comorganic-chemistry.org A key reagent is sulfonyl diimidazole (SDI), which, upon reaction with KF, generates SO₂F₂ ex situ for safe handling. unacademy.com Another important solid surrogate is an imidazolium (B1220033) derivative that acts as a shelf-stable crystalline analog of SO₂F₂, allowing for the high-yield preparation of monosubstituted sulfamoyl fluorides from primary amines. organic-chemistry.org These sulfamoyl fluoride intermediates are often stable, isolable, and can be purified before being used in subsequent SuFEx reactions with a second amine to produce unsymmetrical sulfamides. organic-chemistry.org The activation of the relatively inert S-F bond for reaction with amines can be achieved using bases like DBU or Lewis acids such as calcium triflimide [Ca(NTf₂)₂]. societechimiquedefrance.frorganic-chemistry.orgcommonorganicchemistry.com

Amine TypeReagentKey FeaturesReference
Primary or Secondary AminesSO₂F₂ (gas)Direct but uses hazardous gas. Unsuitable for primary amines due to side reactions. organic-chemistry.org
Primary AminesImidazolium-based SO₂F₂ surrogate (solid)Allows for high-yield synthesis of isolable monosubstituted sulfamoyl fluorides. organic-chemistry.org
Primary Bis(amines)Imidazolium-based SO₂F₂ surrogate (solid)Affords bis(sulfamoyl fluoride) monomers for polymerization. organic-chemistry.org
Various AminesSulfamoyl Fluorides, Ca(NTf₂)₂, DABCOUnified method to activate S(VI) fluorides for reaction with amines at room temperature. societechimiquedefrance.frcommonorganicchemistry.com
Ribonucleosides (-NH₂ groups)SO₂F₂ (ex situ generated)Selective formation of sulfamoyl fluoride-functionalized nucleosides (SuFNucs). unacademy.com

Advanced Multi-Component Coupling Strategies for Sulfamoyl Derivatives

Multi-component reactions (MCRs) represent a highly efficient class of synthetic strategies, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.govrsc.org These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate diverse chemical libraries, making them invaluable in modern organic and medicinal chemistry. nih.govtandfonline.com In the context of sulfamoyl derivatives, MCRs provide innovative pathways to synthesize sophisticated sulfonamides and related structures, often by utilizing sulfamoyl halides or their precursors as key building blocks.

A significant advancement involves the palladium-catalyzed three-component synthesis of sulfonamides using sulfuric chloride as a linchpin. rsc.org In this redox-neutral process, a sulfamoyl chloride is generated in situ from sulfuric chloride and a secondary amine. This intermediate directly participates in a Suzuki-Miyaura coupling reaction with a boronic acid, yielding the desired sulfonamide product. rsc.orgresearchgate.net This strategy is notable for its high functional group tolerance and for overcoming the common challenge of desulfonylation that can plague reactions involving sulfamoyl chlorides. rsc.org The reaction proceeds effectively for a variety of secondary amines and boronic acids, delivering sulfonamides in moderate to high yields. rsc.orgresearchgate.net

Another innovative approach is the three-component reaction between an aryl sulfonamide, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and an isocyanide. acs.org This reaction proceeds through a zwitterionic intermediate to stereoselectively generate highly functionalized ketenimine sulfonamide conjugates. The methodology is highly atom-economical and serves to create key intermediates for further synthetic transformations. acs.org

Researchers have also developed copper-catalyzed MCRs for the synthesis of sulfamoyl-containing heterocycles and other complex structures. One such method involves the coupling of a carbonyl compound, a terminal ynamide, and an amine to construct γ-amino-ynamides, demonstrating broad functional group tolerance. rsc.org Furthermore, MCRs have been employed to synthesize aminocyanopyrazoles, which can subsequently be reacted with sulfamoyl chloride to produce the corresponding sulfamide derivatives. tandfonline.com This two-step sequence highlights the utility of MCRs in creating versatile scaffolds that can be readily functionalized. tandfonline.com

The table below summarizes selected advanced multi-component strategies used for the synthesis of sulfamoyl derivatives.

Reaction TypeKey ComponentsCatalyst/ConditionsProduct Class
Palladium-Catalyzed 3-Component Synthesis Secondary Amine, Sulfuric Chloride, Boronic AcidPalladium CatalystAryl Sulfonamides
Ketenimine Synthesis Aryl Sulfonamide, DMAD, IsocyanideCatalyst-freeKetenimine Sulfonamide Conjugates
Copper-Catalyzed AYA/KYA Coupling Carbonyl, Terminal Ynamide, AmineCopper(I)-Zeoliteγ-Amino-Ynamides
Pyrazolotriazine Synthesis Aminocyanopyrazole, Sodium Nitrite (B80452), Secondary AmineAcid catalystPyrazolotriazines with Sulfamide Moiety

Optimization and Scale-Up Considerations in Sulfamyl Halide Synthesis

The transition of a synthetic procedure from a laboratory setting to large-scale production is a critical phase in chemical development, governed by principles of process chemistry. gd3services.com Key objectives include developing a safe, consistent, and cost-effective manufacturing process through the optimization and scaling of a chemical synthesis route. gd3services.comotavachemicals.com For sulfamyl halides and their derivatives, several methodologies have been developed with scalability in mind.

A particularly effective and scalable method for producing sulfonyl halides, including this compound, involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NCS for chlorides, NBS for bromides). mdpi.com This transformation is noted for its simplicity, rapid reaction times, and clean conversion, affording products in excellent yields. The protocol has been successfully demonstrated at the gram scale, indicating its potential for larger-scale applications. mdpi.com

Another scalable strategy is the one-pot halosulfonylation of strained hydrocarbons. nih.gov In this process, sulfonyl halides are generated in situ from sulfinate salts and a halogen source. The resulting reactive intermediate adds across the strained molecule. This methodology has proven robust and has been successfully conducted on a multidecagram scale, yielding pharmaceutically relevant halogen- and sulfonyl-substituted compounds. nih.gov For instance, primary alkyl sulfinates have been converted to their corresponding sulfonyl BCP bromides in yields up to 98%, with some syntheses performed on a scale greater than 30 grams. nih.gov

Catalytic processes are often favored for scale-up due to lower waste generation and milder reaction conditions. A Cu(II)-catalyzed one-step synthesis of sulfonamides from (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate (DABSO) has been shown to be scalable. thieme-connect.com The reaction maintains good yields on a gram-scale with a reduced catalyst loading of just 2.5 mol%. thieme-connect.com Additionally, modern photochemical methods are emerging as scalable alternatives. A visible-light-induced synthesis of γ-alkylated cyclopropanes, which uses sulfamate (B1201201) esters as radical precursors, was successfully performed in a 2.0 mmol scale-up reaction, yielding the product in 84% yield. rsc.org This highlights the potential for using light as a clean and efficient energy source in larger-scale synthetic operations. rsc.orgjove.com

The following table details examples of synthetic methods for sulfamyl halides and derivatives that have been optimized for or tested at a larger scale.

MethodStarting MaterialsKey Reagents/CatalystScale AchievedReported Yield
From Sulfonyl Hydrazides Sulfonyl HydrazideN-Bromosuccinimide (NBS)Gram-scaleHigh to Excellent
Halosulfonylation Bicyclo[1.1.1]pentane (BCP), Sulfinate SaltN-Bromosuccinimide (NBS)>30 gup to 98%
Cu-Catalyzed Sulfonamide Synthesis Arylboronic Acid, Amine, DABSOCu(II) CatalystGram-scaleGood
Photochemical Cyclopropane Synthesis Sulfamate Ester, Homoallylic Substrate4CzIPN (Photocatalyst)2.0 mmol84%

Computational and Theoretical Investigations of Sulfamyl Bromide

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within sulfamyl bromide are fundamental to its chemical behavior. Computational methods such as Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) offer deep insights into these aspects.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the geometric parameters of molecules. nih.govmdpi.com Methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or aug-cc-pVTZ, are commonly employed to optimize molecular geometries and determine the most stable configurations. rsc.orgresearchgate.net For this compound, DFT calculations would predict a tetrahedral geometry around the central sulfur atom, a characteristic feature of sulfamoyl and sulfonyl compounds.

The stability of a molecule can be assessed through its calculated total energy and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govikm.org.my A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. nih.govikm.org.my The stability of a modeled structure can be further confirmed by ensuring the absence of imaginary frequencies in vibrational frequency calculations, which confirms the geometry corresponds to a local energy minimum. uctm.eduresearchgate.net While specific DFT calculations for this compound are not abundant, data from related sulfonyl and sulfamoyl structures provide a reliable basis for its predicted geometry. mdpi.com

ParameterPredicted ValueDescription
Bond Lengths
S=O~1.43 ÅTypical double bond length in sulfonyl groups.
S-N~1.65 ÅSingle bond length between sulfur and nitrogen.
S-Br~2.24 ÅSingle bond length between sulfur and bromine.
N-H~1.01 ÅStandard single bond length for an amine.
Bond Angles
O=S=O~120°Angle between the two oxygen atoms.
O=S=N~108°Angle reflecting the tetrahedral arrangement.
O=S=Br~107°Angle influenced by the size of the bromine atom.
N-S-Br~103°Angle between the nitrogen and bromine substituents.

Table 1: Predicted Molecular Geometry of this compound. The values are representative estimates based on DFT calculations performed on analogous sulfonyl and sulfamoyl compounds. uctm.edumdpi.com

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for predicting a molecule's reactive behavior by visualizing the charge distribution. uni-muenchen.denumberanalytics.com It maps the electrostatic potential onto the electron density surface, where different colors represent varying potential values. uni-muenchen.de Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netnumberanalytics.com

For this compound, a MEPS analysis would reveal:

Negative Potential: Concentrated around the highly electronegative oxygen atoms, making them primary sites for interaction with electrophiles or proton donors. researchgate.netmdpi.com

Positive Potential: Located on the hydrogen atoms of the amine group, identifying them as hydrogen bond donors. The area around the sulfur atom would also exhibit a degree of positive potential, marking it as the primary electrophilic center for nucleophilic attack. computationalscience.org

This analysis allows for the prediction of how this compound will interact with other reagents, guiding the understanding of its reaction mechanisms. numberanalytics.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define chemical bonds and intermolecular interactions. wikipedia.orgnumberanalytics.com This theory partitions a molecule into atomic basins and analyzes the topological properties of the electron density, particularly at bond critical points (BCPs). numberanalytics.comrsc.org The properties of a BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. numberanalytics.comnih.gov

Covalent Bonds: Characterized by high electron density and a negative Laplacian at the BCP.

Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals forces) show lower electron density and a positive Laplacian. rsc.orgnih.gov

In this compound, QTAIM analysis would be used to quantify the nature of the S=O, S-N, and S-Br bonds, confirming the degree of covalent and ionic character. mdpi.com It is especially powerful for characterizing weaker non-covalent interactions, such as potential hydrogen bonds between the amine hydrogens of one molecule and the oxygen atoms of another, which are crucial for understanding its condensed-phase behavior. nih.govchemrxiv.org

Conformational Landscape and Non-Covalent Interactions

The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds. nobelprize.org For this compound, the primary source of conformational flexibility is the rotation around the sulfur-nitrogen (S-N) bond.

Computational methods can map the potential energy surface associated with this rotation to identify stable conformers (energy minima) and the energy barriers separating them. Non-covalent interactions, such as intramolecular hydrogen bonding or steric repulsion, play a critical role in determining the relative stability of these conformers. While strong intramolecular hydrogen bonds are unlikely in this simple structure, intermolecular hydrogen bonds between the N-H protons and the S=O oxygens are expected to be significant in the solid state or in solution, influencing crystal packing and solvation. chemrxiv.orgresearchgate.net

Prediction of Reactivity and Reaction Pathways

A major strength of computational chemistry is its ability to model the full course of a chemical reaction, from reactants to products, through the high-energy transition state. solubilityofthings.com This allows for the elucidation of reaction mechanisms and the prediction of reaction rates.

Chemical reactions involving this compound can proceed through different mechanistic pathways, principally ionic or radical routes. Theoretical calculations are essential for distinguishing between these possibilities by locating the transition state (the saddle point on the potential energy surface) for each proposed path and calculating its activation energy (Eₐ). solubilityofthings.comrowansci.comnumberanalytics.com

Ionic Reaction Pathways: Nucleophilic substitution at the sulfur atom is a common ionic pathway for sulfonyl halides. mdpi.com For this compound, a nucleophile (Nu⁻) would attack the electrophilic sulfur atom, displacing the bromide ion. This can occur via a concerted Sₙ2-type mechanism, which proceeds through a single pentacoordinate transition state. mdpi.comresearchgate.net Alternatively, an addition-elimination mechanism, involving a stable intermediate, could be possible with certain nucleophiles. mdpi.com DFT calculations of the transition state structures and their corresponding activation free energies (ΔG‡) can determine which pathway is more favorable. acs.org

Radical Reaction Pathways: Sulfamyl radicals (H₂NSO₂•) can be generated, often through photoredox catalysis or with a strong oxidant. researchgate.net These radicals can then participate in subsequent reactions. For instance, a sulfamyl radical could undergo a hydrogen-atom transfer (HAT) process, where it abstracts a hydrogen atom from another molecule, propagating a radical chain reaction. researchgate.net Transition state modeling for such radical processes helps in understanding their feasibility and selectivity by calculating the energy barriers involved. e3s-conferences.org

By comparing the calculated activation energies for the lowest-energy radical and ionic pathways, computational studies can predict which mechanism is likely to dominate under specific reaction conditions. e3s-conferences.orgwayne.edu

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis) through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Methods based on Density Functional Theory (DFT) and ab initio calculations are standard for estimating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

For related sulfonamide compounds, NMR chemical shifts are routinely predicted using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals such as B3LYP. ingentaconnect.com Similarly, electronic transitions, which are observed in UV-Vis spectroscopy, can be calculated using Time-Dependent DFT (TD-DFT). researchgate.netscispace.com These computational approaches allow for the simulation of spectra that can aid in structural elucidation and the interpretation of experimental results.

In the specific case of this compound (NH₂SO₂Br), detailed computational studies have been conducted to predict its vibrational spectra (IR and Raman). nih.gov Research by Badawi investigated the structural stability and vibrational frequencies of sulfamoyl halides, including the bromide variant, using both DFT (B3LYP/6-311+G) and ab initio (MP2/6-311+G ) levels of theory. nih.gov The calculations predicted that this compound exists predominantly in the anti conformation, where the S-Br bond is positioned anti to the nitrogen lone pair. nih.gov The vibrational frequencies for this stable conformer were computed at the DFT-B3LYP level, and normal coordinate analysis was performed to assign the potential energy distribution for each vibrational mode. nih.gov

The predicted harmonic vibrational frequencies provide a theoretical IR spectrum that is crucial for identifying the molecule's characteristic bond vibrations. Key predicted frequencies for the fundamental vibrational modes of the stable anti conformer of this compound are detailed in the table below.

Table 1: Calculated Vibrational Frequencies (cm⁻¹) for the Anti-Conformer of this compound (NH₂SO₂Br) at the B3LYP/6-311+G** Level. nih.gov
Vibrational ModeCalculated Frequency (cm⁻¹)Assignment
ν(NH₂) asym3515Asymmetric NH₂ stretch
ν(NH₂) sym3407Symmetric NH₂ stretch
ν(SO₂) asym1415Asymmetric SO₂ stretch
δ(NH₂)1568NH₂ scissoring
ν(SO₂) sym1187Symmetric SO₂ stretch
ν(SN)935SN stretch
τ(NH₂)758NH₂ twisting
ω(NH₂)660NH₂ wagging
δ(SO₂)545SO₂ bending
ν(SBr)381S-Br stretch
ρ(SO₂)343SO₂ rocking
τ(SBr)245S-Br torsion

Gas-Phase Acidity and Thermochemical Properties

The intrinsic acidity and thermochemical stability of a compound in the absence of solvent effects are described by its gas-phase properties. Computational methods are essential for determining these values, particularly for reactive or difficult-to-synthesize molecules.

While specific computational studies determining the gas-phase acidity and a full set of thermochemical properties for this compound are not extensively documented in the literature, the methodologies for such calculations are well-established for related sulfonamides. acs.orgresearchgate.net The gas-phase acidity (GA) is typically calculated as the Gibbs free energy (or enthalpy) change for the deprotonation reaction in the gas phase: HA → A⁻ + H⁺. numberanalytics.com High-level theoretical methods like CBS-QB3 and DFT (e.g., B3LYP functional with a large basis set like 6-311+G(d,p)) are employed to optimize the geometries of both the neutral acid and its conjugate base to accurately compute this energy difference. acs.org For a range of other biologically active sulfonamides, calculated gas-phase acidities were found to be in the range of 1320–1420 kJ/mol. acs.orgresearchgate.net These values indicate that sulfonamides are generally weak acids in the gas phase. acs.org

Other key thermochemical properties, such as the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), can also be derived from computational chemistry. princeton.edugaussian.com These calculations typically start with an electronic structure calculation (like DFT) to obtain the optimized molecular geometry and vibrational frequencies. princeton.edu From the vibrational analysis, the zero-point vibrational energy (ZPVE) is determined, and statistical mechanics principles are then applied to calculate the thermal corrections to the electronic energy, yielding the enthalpy and Gibbs free energy at a specified temperature. princeton.edugaussian.com

The table below outlines the types of thermochemical data that can be derived from computational analysis, based on standard methodologies applied to related compounds.

Table 2: Representative Thermochemical Properties Obtainable via Computational Methods.
PropertyDescriptionTypical Computational Method
Gas-Phase Acidity (ΔGacid)Gibbs free energy change for gas-phase deprotonation.DFT (B3LYP), CBS-QB3 acs.org
Proton Affinity (PA)Negative of the enthalpy change for the gas-phase protonation of the conjugate base.DFT (B3LYP/6-31+G**) researchgate.net
Enthalpy of Formation (ΔHf°)The change in enthalpy during the formation of 1 mole of the substance from its constituent elements.G2, G3, CBS-QB3 capes.gov.br
Standard Entropy (S°)The entropy content of one mole of substance under standard state conditions.Frequency analysis via DFT or MP2 princeton.edu
Heat Capacity (Cp)The amount of heat required to raise the temperature of one mole of a substance by one degree Celsius.Frequency analysis via DFT or MP2 princeton.edu

Reactivity Profiles and Advanced Derivatization of Sulfamyl Bromide

Reactions Involving the Sulfur-Bromine Bond

The S-Br bond in sulfamyl bromide is the primary site for a range of chemical reactions. Its reactivity is governed by the significant difference in electronegativity between sulfur and bromine and the relative weakness of the bond compared to other sulfonyl halides like chlorides and fluorides. wikipedia.org

Direct Nucleophilic Displacement Reactions of Bromide

The sulfur atom in this compound is highly electrophilic, making it susceptible to attack by a wide variety of nucleophiles. In these reactions, the bromide ion acts as a good leaving group, facilitating nucleophilic substitution at the sulfur center. This reactivity is analogous to that of more commonly used sulfonyl chlorides. wikipedia.org

The general mechanism involves the attack of a nucleophile (Nu⁻) on the sulfur atom, proceeding through a transition state or a short-lived intermediate, leading to the displacement of the bromide ion and the formation of a new bond between the sulfur and the nucleophile.

General Reaction: H₂NSO₂Br + Nu⁻ → H₂NSO₂Nu + Br⁻

Common nucleophiles that readily react with sulfonyl halides include amines, alcohols, and water. wikipedia.org Reaction with amines leads to the formation of substituted sulfamides, while alcohols yield sulfamate (B1201201) esters, and water hydrolyzes the compound to sulfamic acid. Theoretical studies on related sulfonyl halides suggest that these nucleophilic substitution reactions proceed via double-well potential energy surfaces. nih.gov The stability of sulfonyl halides decreases in the order fluorides > chlorides > bromides > iodides, indicating that this compound is more reactive towards nucleophiles than its chloride and fluoride (B91410) counterparts. wikipedia.org

While this compound itself is not commonly used as a starting material due to its instability, related synthetic strategies often generate sulfonyl bromides in situ. For instance, a one-pot route to sulfonamides from aryl halides can proceed through a sulfinate intermediate, which is then treated with N-Bromosuccinimide (NBS) to likely form a transient sulfonyl bromide that immediately reacts with an amine. rsc.org Another method involves the activation of primary sulfonamides with isoamyl nitrite (B80452) in the presence of a bromine source like dibromantine (DBDMH) to generate the corresponding sulfonyl bromide. sioc-journal.cn

Homolytic Cleavage and Radical Cascade Reactions

In contrast to the more stable sulfonyl chlorides, the sulfur-bromine bond in sulfonyl bromides is susceptible to homolytic cleavage, particularly when exposed to light or radical initiators. wikipedia.org This homolysis generates a sulfamyl radical (H₂NSO₂•) and a bromine radical (Br•).

Homolytic Cleavage: H₂NSO₂Br --(hν)--> H₂NSO₂• + Br•

The resulting sulfonyl radicals are versatile intermediates that can participate in various radical cascade reactions. A primary application of sulfonyl radicals generated from sulfonyl halides is their addition to unsaturated systems like alkenes and alkynes. wikipedia.orgucl.ac.uk This addition forms a new carbon-centered radical, which can then propagate a radical chain reaction or be trapped by another species.

For example, the addition of a sulfonyl radical to an alkene is a key step in certain olefination and allylation reactions. acs.orgarkat-usa.org Visible light can induce the generation of sulfonyl radicals from sulfonyl chlorides, which then undergo addition–elimination reactions with allyl bromides to form allylic sulfones. acs.org Given the weaker S-Br bond, this compound would be expected to undergo this process even more readily. wikipedia.org The propensity for homolytic cleavage makes sulfonyl bromides valuable precursors for transformations where radical pathways are desired over ionic ones. wikipedia.orgucl.ac.uk

Functionalization at the Nitrogen Center of this compound

The nitrogen atom of the sulfamyl group, with its lone pair of electrons, provides a secondary site for functionalization. These reactions typically occur after the initial reaction at the sulfur center has formed a more stable sulfamide (B24259) structure.

Selective N-Alkylation and N-Arylation Strategies

Once this compound has reacted with a primary or secondary amine to form a sulfamide, the resulting N-H bonds can be further functionalized through alkylation or arylation.

N-Alkylation: The N-alkylation of primary sulfonamides is a common strategy for synthesizing N-substituted sulfonamides. thieme-connect.com Modern methods often employ "borrowing hydrogen" catalysis, where alcohols serve as the alkylating agents, catalyzed by transition metals like manganese or iridium, offering a green alternative to using alkyl halides. cardiff.ac.ukresearchgate.netacs.org This process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide. The resulting imine is then reduced by the catalyst, which returns the hydrogen, to yield the N-alkylated product. cardiff.ac.uk

N-Arylation: The synthesis of N-arylated sulfonamides is of significant interest due to their prevalence in pharmaceuticals. researchgate.nettandfonline.com Copper-catalyzed Chan-Lam or Buchwald-Hartwig cross-coupling reactions are powerful methods for forming the N-aryl bond. researchgate.netthieme-connect.com These reactions typically couple a sulfonamide with an arylboronic acid or an aryl halide. For instance, a Chan-Lam type N-arylation can be achieved using a CuF₂/DMSO catalytic system with aryl(trimethoxy)silanes under base- and ligand-free conditions. researchgate.net

FunctionalizationReagent TypeCatalyst/ConditionsProduct Class
N-Alkylation AlcoholsMn(I) or Ir(III) complexes (Borrowing Hydrogen)N-Alkylsulfamides
N-Alkylation Alkyl HalidesBase (e.g., K₂CO₃)N-Alkylsulfamides
N-Arylation Arylboronic AcidsCopper or Palladium catalysts (Chan-Lam/Buchwald-Hartwig)N-Arylsulfamides
N-Arylation Aryl HalidesPalladium catalysts (Buchwald-Hartwig)N-Arylsulfamides

Formation of Substituted Sulfamides and Unsymmetrical N-Arylsulfamides

The synthesis of unsymmetrical sulfamides (R¹R²NSO₂NR³R⁴) presents a significant synthetic challenge due to the difficulty in controlling the sequential addition of different amines to an electrophilic sulfuryl source. scispace.comrsc.orgnih.gov Using this compound or a related precursor like sulfuryl chloride often leads to a mixture of the desired unsymmetrical product and symmetrically substituted byproducts. tandfonline.com

A successful modern approach to overcome this is the use of Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. scispace.comrsc.orgnih.govresearchgate.net This method involves the reaction of a primary amine with sulfuryl fluoride (SO₂F₂) or a related SuFEx reagent to form a stable, isolable aminosulfuryl fluoride intermediate (RNHSO₂F). This intermediate can then be reacted with a second, different amine to produce the unsymmetrical sulfamide in a controlled, stepwise manner. nih.gov While this method uses fluoride chemistry, the principle of a two-step addition via a stable intermediate is key. A similar strategy involving a this compound intermediate would be complicated by the intermediate's higher reactivity and instability, making controlled sequential addition difficult. nih.gov

Applications of Sulfamyl Bromide in Chemical Synthesis

Reagent in C-N Bond Formation Reactions

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Sulfamyl bromide has proven to be a valuable tool in this endeavor, facilitating the formation of these critical linkages through various methodologies.

N-Arylation of Sulfamides via Cross-Coupling Methodologies

The N-arylation of sulfamides is a key transformation for the synthesis of a wide range of compounds with significant biological activities. While traditional methods often rely on harsh reaction conditions, modern cross-coupling methodologies offer milder and more efficient alternatives. In this context, this compound can serve as a reactive partner in copper- and palladium-catalyzed cross-coupling reactions. These reactions typically involve the coupling of an aryl boronic acid or an aryl halide with a sulfamide (B24259) in the presence of a suitable catalyst and base. Although the literature more frequently reports the use of sulfamoyl chlorides, the analogous reactivity of this compound is inferred, providing a pathway to N-arylated sulfamides.

The general scheme for such a transformation involves the oxidative addition of the aryl halide to the metal catalyst, followed by transmetalation with the deprotonated sulfamide and subsequent reductive elimination to afford the N-arylated product. The choice of catalyst, ligand, and base is crucial for achieving high yields and good functional group tolerance.

Table 1: Representative Catalytic Systems for N-Arylation of Sulfonamides

Catalyst Ligand Base Solvent Reference
CuI None Cs2CO3 DMF researchgate.net
Pd2(dba)3 tBuXPhos NaOH Toluene/Water dntb.gov.ua

This table presents catalytic systems commonly used for the N-arylation of sulfonamides, which are applicable to reactions involving sulfamoyl halides like this compound.

Modular Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals. The reactivity of this compound can be exploited for the modular construction of these important ring systems. While direct examples specifically citing this compound are not abundant in the literature, the analogous reactivity of sulfamoyl halides in cyclization reactions provides a strong basis for its potential applications. mdpi.comresearchgate.net

One plausible strategy involves the intramolecular reaction of a molecule containing both a nucleophilic nitrogen atom and a group susceptible to reaction with this compound. For instance, a substrate with a tethered amine or amide could undergo intramolecular cyclization upon reaction with this compound, leading to the formation of a nitrogen-containing heterocycle with an appended sulfamide group. Such strategies offer a modular approach to synthesizing diverse heterocyclic scaffolds. dtu.dknih.gov

Precursor for Sulfonamide and Sulfamide Scaffolds

The sulfonamide and sulfamide functional groups are privileged motifs in medicinal chemistry, found in a wide array of therapeutic agents. This compound serves as a key precursor for the efficient synthesis of structurally diverse molecules containing these important scaffolds.

Synthesis of Structurally Diverse Sulfonamides and Sulfamoylbenzamide Derivatives

This compound is a reactive electrophile that readily undergoes nucleophilic substitution with a variety of amines to furnish sulfonamides. This reaction is a fundamental and widely used method for the synthesis of this important class of compounds. The process typically involves the reaction of this compound with a primary or secondary amine in the presence of a base to neutralize the hydrogen bromide byproduct.

A significant application of this chemistry is in the synthesis of sulfamoylbenzamide derivatives, which have shown promise as inhibitors of various enzymes. acs.orgucr.eduyoutube.com The synthesis often begins with the chlorosulfonation or bromosulfonation of a benzoic acid derivative, followed by reaction with an amine to form the sulfamoylbenzoic acid. Subsequent amide coupling with another amine yields the desired sulfamoylbenzamide derivative. This modular approach allows for the introduction of diverse substituents on both the sulfamide and benzamide portions of the molecule, facilitating the exploration of structure-activity relationships. acs.orgucr.edu

Table 2: Examples of Synthesized Sulfamoylbenzamide Derivatives

Starting Benzoic Acid Amine for Sulfonamide Formation Amine for Amide Formation Final Product
2-Fluorobenzoic acid 3,4-Difluoroaniline Cyclopentylamine N-cyclopentyl-2-fluoro-5-(N-(3,4-difluorophenyl)sulfamoyl)benzamide
Benzoic acid Cyclopropylamine p-Chloroaniline N-(4-chlorophenyl)-4-(N-cyclopropylsulfamoyl)benzamide

This table provides examples of the types of structurally diverse sulfamoylbenzamide derivatives that can be synthesized using methodologies where sulfamoyl halides are key intermediates. acs.orgucr.edu

Design and Synthesis of Complex Sulfamoyl-Containing Molecular Architectures

Beyond simple sulfonamides, this compound is a valuable building block for the design and synthesis of more complex molecular architectures containing the sulfamoyl moiety. Its reactivity allows for its incorporation into larger, multifunctional molecules. For instance, this compound can be reacted with bifunctional or polyfunctional molecules to create elaborate structures with potential applications in materials science or as intricate biological probes. The ability to introduce the sulfamoyl group with its specific steric and electronic properties is a powerful tool for fine-tuning the characteristics of complex molecules.

Utilization in Radical Functionalization Reactions

In recent years, radical chemistry has experienced a renaissance, offering novel and powerful methods for the functionalization of organic molecules. This compound can serve as a precursor to the sulfamyl radical, a reactive intermediate that can participate in a variety of carbon-hydrogen (C-H) bond functionalization reactions.

The generation of the sulfamyl radical from this compound can be initiated by light or a radical initiator. Once formed, this nitrogen-centered radical can undergo intramolecular hydrogen atom transfer (HAT) from an unactivated C-H bond, typically at the γ-position, to generate a carbon-centered radical. This translocation of reactivity allows for the selective functionalization of otherwise inert C-H bonds. The resulting carbon-centered radical can then be trapped by a variety of radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

A notable application of this strategy is in Giese-type reactions, where the carbon-centered radical adds to an electron-deficient alkene. youtube.com This process allows for the direct alkylation of C-H bonds, providing a powerful tool for late-stage functionalization of complex molecules. While many examples in the literature utilize sulfamate (B1201201) esters or sulfamoyl chlorides to generate sulfamyl radicals, the analogous reactivity of this compound is a key concept in this area of research. acs.orgyoutube.com

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Sulfamide
Aryl boronic acid
N-arylated sulfamides
Sulfamoyl chloride
Copper iodide
Cesium carbonate
N,N-Dimethylformamide
Tris(dibenzylideneacetone)dipalladium(0)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
Sodium hydroxide
Toluene
Copper(II) acetate
Potassium carbonate
Nitrogen-containing heterocycles
Sulfonamide
Sulfamoylbenzamide
Benzoic acid
Hydrogen bromide
2-Fluorobenzoic acid
3,4-Difluoroaniline
Cyclopentylamine
N-cyclopentyl-2-fluoro-5-(N-(3,4-difluorophenyl)sulfamoyl)benzamide
Cyclopropylamine
p-Chloroaniline
N-(4-chlorophenyl)-4-(N-cyclopropylsulfamoyl)benzamide
2-Chlorobenzoic acid
Morpholine
p-Bromoaniline
N-(4-bromophenyl)-2-chloro-5-(morpholinosulfonyl)benzamide
Sulfamyl radical

Absence of Documented Applications of this compound in Agrochemical and Pharmaceutical Synthesis

Despite a thorough review of scientific literature and chemical databases, there is a notable absence of documented applications of this compound as a reagent in the synthesis of agrochemical and pharmaceutical intermediates. The available research predominantly focuses on the use of its chloride analogue, sulfamyl chloride (H₂NSO₂Cl), and other sulfonyl chlorides in the preparation of sulfonamide-containing compounds, which are a critical class of molecules in both the pharmaceutical and agrochemical industries.

While sulfonyl chlorides are widely employed for the introduction of the sulfonyl group (-SO₂-) into molecules to create sulfonamides, the corresponding sulfonyl bromides are mentioned far less frequently. The scientific literature provides extensive details on the synthesis and utility of sulfamoyl chlorides in creating diverse sulfonamide structures. For instance, N,N-disubstituted sulfamoyl chlorides are utilized in photoredox-catalyzed reactions to generate sulfonyl radicals for the synthesis of β-ketosulfonamides, which can be intermediates for drugs like the antiepileptic zonisamide thieme-connect.com.

The synthesis of sulfonamides, a key functional group in many drugs and pesticides, is a well-established area of organic chemistry. thieme-connect.comucl.ac.uk Common methods include the reaction of sulfonyl chlorides with amines. thieme-connect.com While the synthesis of sulfonyl bromides from sulfonyl hydrazides has been reported, the subsequent application of the parent this compound in large-scale or even laboratory-scale synthesis of bioactive compounds is not described in the reviewed literature. mdpi.com

The reasons for the apparent non-use of this compound in this context are not explicitly stated in the available literature but could be attributed to several factors. These may include potential instability, lower reactivity or selectivity compared to sulfamyl chloride, or more challenging synthetic routes for its preparation. In contrast, sulfamyl chloride is a readily accessible and highly effective reagent for the formation of the crucial S-N bond in sulfonamides. thieme-connect.com

Given the lack of specific research findings or patents detailing the use of this compound for the synthesis of agrochemical and pharmaceutical intermediates, no data tables or detailed research findings on its specific role can be provided. The focus of synthetic chemistry in this area remains firmly on the utility of sulfonyl chlorides.

Emerging Research Avenues and Future Outlook in Sulfamyl Bromide Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

There is a lack of published research on the development of novel catalytic systems specifically for sulfamyl bromide. The inherent instability of the sulfonyl bromide bond, which is prone to homolytic cleavage upon exposure to light, may present challenges for its use in many catalytic cycles. wikipedia.org

For the broader class of sulfonyl halides, research has been more active. For instance, palladium-catalyzed methodologies have been developed for the synthesis of sulfonamides from aryl halides and sulfamoyl chlorides. thieme-connect.com These systems often employ specialized ligands to facilitate the desired bond formations. thieme-connect.com Similarly, copper-catalyzed systems have been explored for the coupling of sulfamoyl azides with arylboronic acids to form N-arylsulfamides. While these advancements highlight the progress in catalytic sulfonamide synthesis, their direct applicability to the more labile this compound remains an open and un-investigated question.

Integration into Flow Chemistry and Continuous Synthesis Protocols

No specific studies detailing the integration of this compound into flow chemistry or continuous synthesis protocols have been identified in the current body of scientific literature. The potential thermal and light sensitivity of this compound could pose significant challenges for its use in continuous reactors, where precise control over reaction conditions is paramount.

In the context of other sulfonyl halides, flow chemistry has been successfully employed for the synthesis of sulfonyl chlorides. tandfonline.com These processes offer enhanced safety and control over highly exothermic reactions, which are characteristic of some sulfonyl halide preparations. tandfonline.com The development of continuous flow methods for the synthesis of drug molecules like Rufinamide, which contains a sulfamoyl group, further underscores the interest in applying this technology to sulfonamide synthesis. However, these examples utilize more stable precursors than this compound.

Exploration of Bio-orthogonal Reactivity and Bioconjugation Strategies

There is no available research on the exploration of this compound for bio-orthogonal reactivity or in bioconjugation strategies. Bio-orthogonal chemistry requires reagents that are stable and highly selective under physiological conditions, criteria that the potentially reactive this compound may not meet. thermofisher.com

The field of bioconjugation has seen the application of other sulfur(VI) halides. sigmaaldrich.comwikipedia.orgacs.org Sulfonyl fluorides, for example, are known to react with specific amino acid residues such as serine, threonine, and tyrosine, making them useful as probes for chemical biology. wikipedia.org The development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has been a significant advance, providing a new "click" reaction for bioconjugation. Furthermore, heteroaryl methylsulfones have been developed as thiol-specific reagents for protein modification. beilstein-journals.org These strategies, however, rely on the specific reactivity profiles of sulfonyl fluorides and sulfones, which are not directly translatable to this compound.

Advanced Spectroscopic Characterization Techniques for Elucidating Reaction Intermediates

No dedicated studies on the use of advanced spectroscopic techniques to elucidate reaction intermediates in this compound reactions have been found. The transient nature of potential intermediates, such as sulfonyl radicals formed from the homolysis of the S-Br bond, would likely require specialized time-resolved spectroscopic methods for their detection and characterization.

For the broader class of sulfonyl chlorides, various spectroscopic methods are routinely used to characterize the final products of reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry are standard for structure confirmation. In-situ characterization techniques, including advanced IR and X-ray absorption spectroscopy, are generally employed to study reaction intermediates and catalytic active sites in related chemical systems, but specific applications to this compound are not documented.

Computational Design of Novel this compound-Based Reagents

There is a clear absence of research focused on the computational design of novel reagents based on this compound. Computational studies are frequently used to predict the reactivity, stability, and potential applications of new chemical entities. The lack of such studies for this compound further highlights the nascent stage of research into this specific compound.

In the wider context of sulfonamide-containing molecules, computational design plays a significant role. For example, structure-based drug design has been used to develop inhibitors of biological targets by optimizing the interactions of the sulfamoyl group. Density Functional Theory (DFT) calculations are also employed to understand the electronic structure and predict the spectroscopic properties of novel sulfonamides. These computational tools could, in the future, be applied to this compound to predict its fundamental properties and guide experimental work, should there be an impetus for its investigation.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying sulfamyl bromide derivatives, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves regioselective trapping of intermediates (e.g., pyridynes) with sulfamyl-containing nucleophiles, followed by purification via column chromatography or recrystallization . To ensure reproducibility, document reagent stoichiometry, solvent systems, and reaction conditions (temperature, time) in line with guidelines for experimental transparency . Include purity validation using techniques like NMR (>95% purity) and elemental analysis.

Q. Which analytical techniques are most reliable for characterizing this compound and its reaction products?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and regioselectivity in products .
  • UV-Vis spectroscopy to monitor bromide release in degradation studies, calibrated against USP Sodium Bromide standards .
  • Ion chromatography for quantifying bromide ions, with detection limits <0.10 mg/L . Validate results against certified reference materials to minimize analytical bias.

Advanced Research Questions

Q. How can researchers resolve contradictions in bromide quantification data across studies involving this compound degradation?

  • Methodological Answer : Discrepancies often arise from methodological differences, such as detection limits or calibration standards. For example, bromide concentrations in aquifer studies varied by 26% due to shifts in analytical protocols . To address this:

  • Standardize calibration curves using USP-grade Sodium Bromide .
  • Conduct inter-laboratory comparisons with blinded samples.
  • Apply statistical models (e.g., ANOVA) to assess variability sources (e.g., instrument sensitivity, sample preparation).

Q. What experimental designs are effective for probing the regioselectivity of this compound in aryne trapping reactions?

  • Methodological Answer :

  • Aryne distortion model : Use computational modeling (DFT calculations) to predict regiochemical outcomes, then validate via trapping experiments with dimethylurea or other nucleophiles .
  • Catalytic manipulation : Post-trapping, employ Pd/Ni catalysis to functionalize bromine/sulfamyl groups (e.g., C–N coupling), monitoring regioselectivity through isotopic labeling or kinetic studies .
  • Control experiments : Compare outcomes with non-sulfamyl analogs to isolate electronic/steric effects.

Q. How can mechanistic studies differentiate between competing pathways in this compound-mediated reactions (e.g., radical vs. polar mechanisms)?

  • Methodological Answer :

  • Radical scavengers : Introduce TEMPO or BHT to quench radical intermediates; observe reaction rate/product changes via GC-MS.
  • Isotopic labeling : Use ⁸²Br-labeled this compound to track bromide migration in products .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated solvents/substrates to infer transition-state mechanisms .

Data Analysis & Reporting

Q. What strategies should be employed when conflicting data arise in this compound stability studies under varying pH conditions?

  • Methodological Answer :

  • Controlled degradation studies : Replicate conditions (pH, temperature) with rigorous buffering (e.g., phosphate buffers) to isolate pH effects.
  • Multivariate analysis : Use PCA (Principal Component Analysis) to identify dominant factors (e.g., ionic strength, light exposure) contributing to variability .
  • Peer review : Engage domain experts to assess methodological rigor, as outlined in clinical trial data verification frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.